molecular formula C10H7Cl2NO3 B3162040 (6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride CAS No. 875006-82-9

(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride

Cat. No.: B3162040
CAS No.: 875006-82-9
M. Wt: 260.07 g/mol
InChI Key: WBJWATHENOURRB-UHFFFAOYSA-N
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Description

(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride is a useful research compound. Its molecular formula is C10H7Cl2NO3 and its molecular weight is 260.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction with enzymes often involves the formation of covalent bonds, leading to irreversible inhibition. Additionally, this compound can bind to proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For instance, it can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can result in the accumulation of substrates and depletion of products, thereby disrupting normal cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. For instance, it has been noted that the compound can degrade over time, leading to a decrease in its inhibitory effects on enzymes. Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as the upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities. At higher doses, toxic or adverse effects can be observed. These effects may include cellular toxicity, organ damage, and disruption of normal physiological functions. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. For instance, this compound can inhibit enzymes involved in the synthesis of nucleotides, leading to altered nucleotide levels and affecting DNA and RNA synthesis. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can bind to various proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, this compound may accumulate in the cytoplasm, where it can inhibit metabolic enzymes and affect cellular metabolism .

Properties

IUPAC Name

2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3/c11-6-1-2-8-7(3-6)13(4-9(12)14)10(15)5-16-8/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJWATHENOURRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride
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(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride
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(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride
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(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride
Reactant of Route 5
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(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride
Reactant of Route 6
(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.